molecular formula C13H15NO2S B5160946 (3,4-dimethoxyphenyl)(3-thienylmethyl)amine

(3,4-dimethoxyphenyl)(3-thienylmethyl)amine

Cat. No. B5160946
M. Wt: 249.33 g/mol
InChI Key: YYRGCNWEXASXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dimethoxyphenyl)(3-thienylmethyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s and has been used in scientific research to study its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The exact mechanism of action of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine is not fully understood, but it is believed to primarily act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in humans. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters brain activity, leading to changes in perception, mood, and thought processes. Some users report experiencing profound spiritual or mystical experiences while under the influence of this compound.

Advantages and Limitations for Lab Experiments

(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has several advantages for use in scientific research. It is relatively easy to synthesize and can be obtained in high purity. It produces consistent and predictable effects, making it useful for studying the underlying mechanisms of psychedelic drugs. However, this compound also has several limitations. It is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes. It also has a relatively short duration of action, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on (3,4-dimethoxyphenyl)(3-thienylmethyl)amine. One area of interest is the potential therapeutic uses of psychedelic drugs, including this compound, for the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of interest is the development of novel psychedelic compounds that may have improved therapeutic properties or fewer side effects than existing drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and other psychedelic drugs, which may lead to new insights into the functioning of the human brain.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine involves several steps that require specialized equipment and knowledge of organic chemistry. The starting materials are 3,4-dimethoxyphenylacetonitrile and 3-thienylmethylamine, which are reacted with a reducing agent to form the desired product. The purity and yield of the final product can be improved through various purification methods, such as chromatography.

Scientific Research Applications

(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has been used in scientific research to study its effects on the human brain and behavior. It is known to produce hallucinogenic effects similar to those of other psychedelic drugs such as LSD and psilocybin. Studies have shown that this compound activates serotonin receptors in the brain, leading to changes in perception, mood, and thought processes.

properties

IUPAC Name

3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-15-12-4-3-11(7-13(12)16-2)14-8-10-5-6-17-9-10/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRGCNWEXASXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.